molecular formula C10H16O3 B1611514 Methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate CAS No. 71135-95-0

Methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate

Cat. No.: B1611514
CAS No.: 71135-95-0
M. Wt: 184.23 g/mol
InChI Key: LVRRGMFLSBNYAV-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring a carboxylate ester and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate typically involves the esterification of 2,2-dimethyl-6-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various chemical reactions, such as nucleophilic addition and substitution. These reactions can modify the compound’s structure and function, leading to its diverse applications in different fields .

Comparison with Similar Compounds

  • Methyl 2-oxocyclohexanecarboxylate
  • 2,2-Dimethyl-6-oxocyclohexanecarboxylic acid
  • Methyl 2,2-dimethylcyclohexane-1-carboxylate

Uniqueness: Methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate is unique due to the presence of both a ketone and an ester functional group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .

Properties

IUPAC Name

methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2)6-4-5-7(11)8(10)9(12)13-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRRGMFLSBNYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=O)C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471660
Record name Methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71135-95-0
Record name Methyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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